Product packaging for 1-ethyl-4-(2-phenylpropyl)piperazine(Cat. No.:)

1-ethyl-4-(2-phenylpropyl)piperazine

Cat. No.: B5026129
M. Wt: 232.36 g/mol
InChI Key: BHGQMYGVZGSZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(2-phenylpropyl)piperazine is an N -alkylpiperazine derivative of interest in medicinal chemistry and neuroscience research. Compounds within this structural class are frequently investigated for their affinity at various neurological targets. Piperazine-based structures are known to interact with sigma (σ) receptors , which are implicated in several central nervous system (CNS) disorders and cancer pathways . Sigma receptor ligands, particularly those with N,N'-disubstituted piperazine scaffolds featuring phenethyl and phenylpropyl groups, are studied for their potential roles in cognition, antidepressant effects, and neuroregeneration . Furthermore, structurally similar analogs have shown activity as dopamine uptake inhibitors , making them valuable tools for studying the dopamine transporter (DAT) and psychostimulant addiction . The specific substitution pattern of the ethyl and 2-phenylpropyl groups on the piperazine ring makes this compound a candidate for exploring structure-activity relationships (SAR), as research indicates that subtle changes in the N-alkyl and arylalkyl substituents can significantly influence binding affinity and selectivity for different biological targets . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2 B5026129 1-ethyl-4-(2-phenylpropyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-16-9-11-17(12-10-16)13-14(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQMYGVZGSZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 4 2 Phenylpropyl Piperazine and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-ethyl-4-(2-phenylpropyl)piperazine reveals several logical disconnections, primarily at the carbon-nitrogen bonds of the piperazine (B1678402) core. The most straightforward approach involves disconnecting the two N-substituents, leading back to key precursors.

Primary Disconnection Strategy: The most common retrosynthetic pathway involves sequential C-N bond disconnections at the N1 and N4 positions. This suggests a convergent synthesis where the piperazine ring is first assembled and then functionalized.

Disconnection 1 (N4-C bond): Cleavage of the bond between the piperazine N4 and the 2-phenylpropyl group points to 1-ethylpiperazine (B41427) and a chiral 2-phenylpropyl electrophile (e.g., (R)- or (S)-2-phenylpropyl bromide or tosylate) as immediate precursors. This disconnection highlights N-alkylation as a key final step.

Disconnection 2 (N1-C bond): A subsequent disconnection of the ethyl group from 1-ethylpiperazine leads back to piperazine itself, an ethylating agent (e.g., ethyl iodide), and the aforementioned 2-phenylpropyl precursor.

This analysis identifies three fundamental building blocks for the synthesis:

Piperazine: The core heterocyclic scaffold.

An Ethyl Group Source: A reactive species like ethyl bromide or acetaldehyde (B116499) (for reductive amination).

A Chiral 2-Phenylpropyl Group Source: A key intermediate that introduces the necessary stereocenter, such as phenylacetone (B166967) (for reductive amination followed by resolution) or an enantiomerically pure 2-phenylpropanal (B145474) or 2-phenylpropanoic acid derivative.

An alternative strategy could involve building the piperazine ring with one or both substituents already attached to the acyclic precursor, though this is often less modular.

Classical and Modern Synthetic Routes to Piperazine Ring Systems

The piperazine ring is a privileged scaffold, and numerous methods have been developed for its synthesis. These range from classical condensation reactions to modern metal-catalyzed approaches.

Classical Methods:

From Diamines: A prevalent method involves the cyclization of ethylenediamine (B42938) derivatives. For instance, the reaction of an N-substituted ethylenediamine with a dihaloethane derivative can form the piperazine ring.

Reduction of Diketopiperazines: Piperazine-2,5-diones, which can be readily prepared from the cyclization of two α-amino acid molecules, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) to yield the corresponding piperazine.

From Diethanolamine (B148213): The cyclization of diethanolamine or its derivatives is another established route, often used in industrial settings.

Modern Methods:

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions have been developed for the modular synthesis of highly substituted piperazines. These methods often involve the cyclization of precursors containing both amine and alkene or alkyne functionalities. organic-chemistry.org

Iridium-Catalyzed Cycloadditions: A powerful, atom-economical method for synthesizing C-substituted piperazines involves the iridium-catalyzed [3+3] cycloaddition of imines. nih.govacs.org This approach allows for high regio- and diastereoselective control, offering a direct route to complex piperazine cores. nih.govacs.org

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in the modular synthesis of 2,6-disubstituted piperazines, starting from precursors derived from amino acids. organic-chemistry.org

Once the piperazine ring is formed, the introduction of the N-ethyl and N-(2-phenylpropyl) substituents is required. Direct N-alkylation is the most common and straightforward approach.

Nucleophilic Substitution: This classic method involves the reaction of a piperazine amine with an alkyl halide (e.g., ethyl bromide or 2-phenylpropyl bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. If starting with piperazine, controlling the selectivity to obtain the desired N,N'-disubstituted product over the mono-substituted or polymerized products can be a challenge, often requiring careful control of stoichiometry and reaction conditions.

Reductive Amination: A powerful alternative, reductive amination involves the reaction of a piperazine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

To install the ethyl group, 1-(2-phenylpropyl)piperazine (B3329207) could be reacted with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

To install the 2-phenylpropyl group, 1-ethylpiperazine could be reacted with phenylacetone, followed by reduction.

The choice between these methods depends on the availability of precursors, functional group tolerance, and the need for stereochemical control.

An indirect yet effective two-step method for N-alkylation involves the formation of an amide followed by its reduction.

Amide Formation (Acylation): A piperazine nitrogen can be acylated using a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., EDC/HOBt). For instance, 1-ethylpiperazine could be reacted with 2-phenylpropanoyl chloride to form the corresponding amide.

Amide Reduction: The resulting amide is then reduced to the amine. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) being the most common. This reduction effectively converts the carbonyl group of the amide into a methylene (B1212753) (-CH₂-) group, completing the N-alkylation.

This approach is particularly useful when the corresponding alkyl halide is unstable or when the direct alkylation is sluggish.

Stereoselective Synthesis of Chiral Centers in the Phenylpropyl Moiety

The biological activity of chiral molecules is often dependent on their stereochemistry. The 2-phenylpropyl moiety in the target compound contains a stereocenter at the C2 position. Therefore, controlling its absolute configuration is crucial.

Constructing the chiral 2-phenylpropyl side chain in an enantiomerically pure form is a key challenge. Several strategies can be employed:

Use of the Chiral Pool: A common strategy is to start with a readily available, inexpensive chiral molecule. L-phenylalanine, for example, can be converted to (S)-2-bromo-3-phenylpropanoic acid via diazotization/bromination with retention of configuration. acs.org This intermediate can then be further manipulated. A novel method involves a crystallization-induced chiral inversion of this (S)-bromo acid to its (R)-enantiomer with high enantiomeric excess, providing access to either stereochemical outcome. acs.orgnih.gov

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral olefin using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) is a powerful method for creating chiral centers. A suitable precursor, such as 2-phenyl-1-propene, could be hydrogenated to yield chiral 2-phenylpropane.

Asymmetric Reduction of Ketones: The asymmetric reduction of phenylacetone using chiral reducing agents or biocatalytic methods with alcohol dehydrogenases (ADHs) can produce chiral 2-phenylpropanol with high enantiomeric excess. rsc.org This chiral alcohol can then be converted into a suitable electrophile (e.g., by conversion to a tosylate or bromide) for coupling with the piperazine core.

Asymmetric Alkylation: The α-alkylation of a phenylacetic acid derivative using a chiral auxiliary is another established method for creating the desired stereocenter.

The following table summarizes representative enantioselective transformations.

PrecursorReagent/CatalystProductEnantiomeric Excess (ee)
PhenylacetoneAlcohol Dehydrogenase (ADH)(R)- or (S)-2-PhenylpropanolOften >99%
BenzaldehydeDiethylzinc, Chiral Catalyst(R)- or (S)-1-PhenylpropanolUp to 99%
(S)-2-bromo-3-phenylpropanoic acid(R)-bornylamine, TEAB(R)-2-bromo-3-phenylpropanoic acid salt>96%

While this compound itself has only one stereocenter, the synthesis of analogues with additional chiral centers on the piperazine ring requires diastereoselective control. Such control is typically achieved by leveraging pre-existing stereochemistry in the starting materials or by using stereodirecting catalysts.

Substrate-Controlled Diastereoselectivity: When synthesizing C-substituted piperazines, if the starting material is already chiral, it can direct the stereochemical outcome of subsequent reactions. For example, the synthesis of 2,6-disubstituted piperazines can be achieved with high diastereoselectivity through an intramolecular hydroamination of substrates prepared from chiral amino acids. organic-chemistry.org The inherent chirality of the amino acid precursor dictates the stereochemistry of the final piperazine ring substituents.

Catalyst-Controlled Diastereoselectivity: Modern catalytic methods can create multiple stereocenters with high diastereoselectivity from achiral precursors. An iridium-catalyzed head-to-head coupling of imines has been shown to produce C-substituted piperazines as a single diastereomer. nih.govacs.org Similarly, manganese-mediated reductive cyclization of imine precursors can lead to the formation of trans-aryl-substituted piperazines with high diastereoselectivity. nih.gov These methods are powerful tools for creating structural diversity in piperazine analogues, allowing for the exploration of three-dimensional chemical space. acs.org

Isolation and Purification Techniques for Research-Grade Material

The purification of this compound to obtain research-grade material typically involves a combination of techniques to remove unreacted starting materials, by-products, and other impurities. The choice of purification method is often dictated by the physical properties of the compound and the nature of the impurities.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of piperazine derivatives. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine (B128534) to prevent tailing of the basic piperazine compound. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Crystallization: If the compound is a solid at room temperature, recrystallization can be an effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. For basic compounds like this compound, purification can also be achieved by forming a salt (e.g., hydrochloride or oxalate (B1200264) salt) and crystallizing the salt. The pure salt can then be neutralized to obtain the free base. This method is particularly effective for removing non-basic impurities.

Distillation: For liquid compounds, distillation under reduced pressure (vacuum distillation) can be employed to purify the product based on its boiling point. This method is effective for separating the target compound from less volatile or more volatile impurities.

The following table summarizes the key aspects of these purification techniques:

Purification TechniquePrincipleCommon ApplicationAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.Separation of complex mixtures and removal of closely related impurities.High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent usage.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid compounds, often providing high purity material.Can be highly effective for achieving high purity, scalable.Requires the compound to be a solid, potential for product loss in the mother liquor.
Salt Crystallization Formation and crystallization of a salt to separate from non-basic impurities.Purification of basic compounds.Effective for removing non-basic impurities, can yield highly pure crystalline solids.Requires an additional step to convert the salt back to the free base.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purification of thermally stable liquid compounds.Effective for separating liquids with different boiling points, can be used for large quantities.Not suitable for thermally unstable compounds or for separating compounds with very similar boiling points.

Scale-Up Considerations for Preclinical Research Batches

The transition from laboratory-scale synthesis to the production of preclinical research batches of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Route Selection and Process Optimization: For larger scale synthesis, preference is given to reaction pathways that are robust, high-yielding, and avoid the use of hazardous or expensive reagents. One-pot reactions or "telescoping" of synthetic steps, where intermediates are not isolated, are often favored to minimize handling and potential losses. Reaction parameters such as temperature, concentration, and reaction time need to be optimized to maximize yield and minimize the formation of by-products.

Reagent and Solvent Selection: The choice of reagents and solvents for scale-up is critical. Solvents should be selected based on their safety profile, environmental impact, and ease of removal and recovery. Reagents that are highly toxic, explosive, or require cryogenic temperatures are generally avoided.

Purification Strategy: Chromatographic purification is often less desirable for large-scale production due to the large volumes of solvent required and the cost of the stationary phase. Crystallization, particularly of a salt, is a more scalable and cost-effective method for achieving high purity. Process parameters for crystallization, such as solvent selection, cooling profile, and seeding, need to be carefully controlled to ensure consistent crystal form and purity.

Process Safety and Control: A thorough safety assessment of the entire process is essential. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and proper handling of any hazardous materials. Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, ensuring better control and consistency of the final product.

The following table outlines key considerations for scaling up the synthesis of this compound:

ConsiderationLaboratory ScalePreclinical Batch ScaleRationale for Change
Synthetic Route Multi-step with intermediate isolation.One-pot or telescoped synthesis.Improve efficiency, reduce handling and potential for loss.
Purification Column chromatography is common.Crystallization (as free base or salt) is preferred.Scalability, cost-effectiveness, and reduced solvent waste.
Reagents Wider range of reagents, including those with handling challenges.Use of safer, more readily available, and less expensive reagents.Enhance process safety and reduce cost.
Solvents Smaller volumes of a wider variety of solvents.Larger volumes of selected, safer, and easily recoverable solvents.Safety, environmental considerations, and cost.
Process Control Manual monitoring of reaction progress (e.g., TLC).Implementation of process analytical technology (PAT) for real-time monitoring.Ensure reproducibility, consistency, and safety.
Safety Standard laboratory safety precautions.Comprehensive process safety assessment and engineering controls.Mitigate risks associated with larger scale operations.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy each provide unique pieces of the structural puzzle.

While specific, peer-reviewed spectroscopic data for 1-ethyl-4-(2-phenylpropyl)piperazine is not extensively available in the public literature, general principles and data from closely related piperazine (B1678402) derivatives can offer insights. For instance, studies on substituted phenylpiperazines and N-alkylpiperazines provide a framework for predicting the expected spectral characteristics. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy would be essential for elucidating the precise connectivity and stereochemistry of this compound.

¹H NMR would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their integration values. Key signals would include the ethyl group's triplet and quartet, the complex multiplets of the piperazine ring protons, and the signals corresponding to the phenylpropyl moiety.

¹³C NMR would identify the number of non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aliphatic carbons of the ethyl and piperazine groups, and the aromatic carbons of the phenyl ring.

2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish correlations between protons and carbons, confirming the complete molecular scaffold.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern would likely involve cleavage at the C-N bonds of the piperazine ring and benzylic cleavage of the phenylpropyl group, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C-N stretching of the piperazine ring, and aromatic C=C stretching. Studies on similar molecules like 1-(4-chlorophenyl)piperazine (B178656) show C-H stretching bands for the piperazine ring in the 2830-2955 cm⁻¹ region. scispace.comdergipark.org.tr

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra.

Spectroscopic Technique Expected Observations for this compound
¹H NMRSignals for ethyl, piperazine, and phenylpropyl protons with characteristic splitting.
¹³C NMRDistinct signals for aliphatic and aromatic carbons.
Mass Spectrometry (MS)Molecular ion peak corresponding to the exact mass; fragmentation pattern showing characteristic losses.
Infrared (IR) SpectroscopyC-H (aliphatic and aromatic), C-N, and C=C (aromatic) stretching vibrations.
Raman SpectroscopyStrong signals for aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. The acquisition of such data would require the successful crystallization of the compound and subsequent diffraction analysis. mdpi.com If a crystal structure were determined, it would reveal the preferred conformation of the piperazine ring (typically a chair conformation), the orientation of the ethyl and phenylpropyl substituents, and the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the structural and electronic properties of this compound.

The flexibility of the piperazine ring and the rotatable bonds in the substituents mean that this compound can exist in multiple conformations. Computational methods can be used to explore this conformational landscape.

Systematic or stochastic conformational searches can identify various possible low-energy structures.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of the molecule. scispace.comdergipark.org.tr

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution helps in understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the phenyl ring, while the LUMO would indicate sites susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential.

NMR Chemical Shift Prediction: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data (when available) to validate the computed structure.

Computational Method Predicted Property for this compound
Conformational SearchIdentification of multiple low-energy conformers.
Energy MinimizationPrediction of the most stable geometry, likely with a chair piperazine ring and equatorial substituents.
DFT (HOMO/LUMO)Analysis of electronic reactivity and charge transfer possibilities.
DFT (ESP Map)Visualization of charge distribution and nucleophilic/electrophilic sites.

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment (e.g., in a solvent). nih.gov

Structure Activity Relationship Sar Studies of Piperazine Derivatives with Phenylpropyl Substituents

Design and Synthesis of Systematic Analogues

The systematic design and synthesis of analogues are fundamental to SAR studies. For piperazine (B1678402) derivatives, including those related to 1-ethyl-4-(2-phenylpropyl)piperazine, synthetic strategies often revolve around established chemical reactions that allow for controlled modifications of the core structure. mdpi.comnih.gov The piperazine ring is a common heterocycle in medicinal chemistry due to its versatile synthetic handles and its ability to influence physicochemical properties like solubility and basicity. mdpi.comnih.gov

Common synthetic routes for creating analogues include:

N-Alkylation/N-Arylation: The secondary amine of a piperazine precursor can be readily alkylated or arylated to introduce a variety of substituents. The synthesis of 1-ethyl-4-phenylpiperazine, for instance, can be achieved via the reaction of N-phenylpiperazine with an ethylating agent. nih.gov Similarly, in more complex structures like the GBR series (e.g., GBR 12935), N-alkylation is a key step. acs.orgnih.gov

Reductive Amination: This method is used to form C-N bonds and can be employed to build or modify the piperazine structure. nih.gov

Amide Bond Formation: Acylation of piperazine with acid chlorides, followed by reduction, is another common pathway to introduce N-substituents. mdpi.com For example, N-ethylpiperazine can be acylated with oleanonic or ursonic acid chlorides to produce amide derivatives. mdpi.com

Building the Piperazine Ring: In some cases, the piperazine ring itself is constructed during the synthesis, for instance, by reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine. mdpi.comnih.gov

Impact of N-Substitution (Ethyl Group) on Molecular Interactions

The substituent at the nitrogen atom of the piperazine ring (the N-ethyl group in the titular compound) plays a significant role in molecular interactions. The size, polarity, and basicity of this group can influence how the molecule fits into a binding pocket and interacts with receptor residues.

Studies on various phenylpiperazine derivatives have shown that this position can tolerate a range of substituents without abolishing activity, though the nature of the substituent can fine-tune potency and selectivity. nih.gov Research on acaricidal phenylpiperazines indicated that a variety of R² substituents on the piperazine nitrogen, including simple alkyl groups like methyl, resulted in good activity. nih.gov In a separate study on oleanonic and ursonic acid derivatives, the incorporation of an N-ethyl-piperazinyl amide moiety was a key structural feature of the synthesized compounds. mdpi.com

The ethyl group, specifically, provides a balance of lipophilicity and size. It is larger than a methyl group, potentially providing more favorable van der Waals interactions, but small enough to avoid the steric hindrance that larger groups might cause. The basicity of the nitrogen atom it is attached to is a crucial factor, as this nitrogen is often protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in a receptor binding site. mdpi.com The ethyl group's electron-donating inductive effect can modulate this basicity, thereby influencing the strength of such interactions.

Role of the Phenylpropyl Chain in Biological Recognition

The phenylpropyl chain is a critical pharmacophoric element, acting as a spacer that correctly positions the terminal phenyl ring relative to the piperazine core for optimal interaction with biological targets. In many classes of piperazine-based compounds, such as the well-studied dopamine (B1211576) transporter (DAT) inhibitors GBR 12909 and GBR 12935, this chain is essential for high-affinity binding. acs.orgnih.gov

Modification of this linker has been a key strategy in SAR studies. For example, inserting a carbonyl group into the chain or altering its length can have significant effects on activity and selectivity. acs.orgnih.gov The replacement of the phenylpropyl's terminal benzene (B151609) ring with heteroaromatic systems like thiophene, furan, or pyridine (B92270) has also been explored, yielding analogues that retained high affinity for DAT. nih.gov This indicates that while the chain length is important, the terminal aromatic/heteroaromatic group's primary role is to engage in specific interactions, such as π-π stacking, with the target protein. mdpi.com

Modifying the terminal phenyl ring with various substituents is a classic medicinal chemistry strategy to probe electronic and steric requirements for binding. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can drastically alter a compound's binding affinity and selectivity. lumenlearning.comlibretexts.org

Electron-Withdrawing Groups: Halogens like fluorine (F) and chlorine (Cl) are common electron-withdrawing substituents. In studies of GBR 12909 analogues, para-fluoro substitution on the benzhydryl moiety is a hallmark of high DAT affinity. acs.org In other series, introducing a fluorine atom to the phenyl ring was found to increase acaricidal activity. nih.gov The presence of an electron-withdrawing group in the C(4)-position of an N-benzyl group was shown to be beneficial for DAT binding. nih.gov

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are electron-donating. lumenlearning.com In some series, these groups have been shown to have little effect or to be detrimental to activity compared to electron-withdrawing groups. nih.gov

Polar Groups: Hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors. The introduction of polar substitutions at the 3'- and 4'-positions of an N-benzyl ring has been explored to modulate activity. nih.gov

The table below summarizes the general effects of different phenyl ring substituents on the activity of piperazine derivatives, based on findings from various studies.

SubstituentTypeGeneral Effect on ActivityReference
Fluoro (-F) Electron-WithdrawingOften increases affinity/activity nih.gov, nih.gov
Chloro (-Cl) Electron-WithdrawingOften beneficial for activity mdpi.com, nih.gov
Trifluoromethyl (-CF₃) Strongly Electron-WithdrawingCan improve activity, increases lipophilicity mdpi.com, nih.gov
Methoxy (-OCH₃) Electron-DonatingVariable; can be neutral or decrease activity nih.gov, nih.gov
Hydroxyl (-OH) Polar, H-bond donor/acceptorVariable; can be beneficial or detrimental nih.gov, nih.gov
Amino (-NH₂) Electron-Donating, H-bond donorCan significantly alter selectivity nih.gov
Methyl (-CH₃) Electron-DonatingOften has a minor or neutral effect nih.gov

When a substituent is introduced at the C2 position of the propyl chain, a chiral center is created. The stereochemistry of this center can be a critical determinant of biological activity. The differential interaction of enantiomers with a chiral biological target (like a receptor or enzyme) is a well-established principle in pharmacology.

Research on analogues of GBR 12909 and GBR 12935 with substituents on the C2 position of the phenylpropyl side chain has provided clear evidence for this. One study found that for substituents containing a lone pair of electrons, the (S)-configuration led to a significant enhancement in affinity for the dopamine transporter (DAT). nih.gov Conversely, the steric bulk of the substituent was found to be detrimental to DAT binding affinity. nih.gov In a different series of compounds targeting the dopamine D3 receptor, it was consistently the (-)-isomeric version that exhibited the highest affinity. nih.gov These findings underscore that the precise three-dimensional arrangement of the 2-phenylpropyl moiety is crucial for optimal molecular recognition and binding.

Conformational Analysis and SAR Correlations

To probe the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target—researchers often synthesize conformationally rigid analogues. By "locking" the molecule into a particular shape, it's possible to determine which conformations are favorable for activity. For example, replacing the flexible piperazine ring with a more rigid bridged piperazine system (like a 3,8-diaza[3.2.1]bicyclooctane) has been used in the GBR series. acs.org The high DAT affinity of some of these rigid analogues suggested that they adopt a conformation similar to that required for binding. acs.org Correlating these conformational preferences with biological activity helps build a more complete picture of the SAR, moving beyond simple 2D structural changes. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models translate structural features into numerical descriptors and use statistical methods to correlate them with activity. For piperazine derivatives, QSAR studies have been successfully applied to guide the design of new, more potent compounds. openpharmaceuticalsciencesjournal.comscispace.comnih.gov

A typical QSAR study involves:

Data Set Compilation: A set of compounds with known structures and biological activities (e.g., IC₅₀ values) is gathered. scispace.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of physicochemical properties (e.g., lipophilicity, electronic properties, steric factors), are calculated for each molecule. scispace.com

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that relates the descriptors to the activity. openpharmaceuticalsciencesjournal.comscispace.com

Validation: The model's predictive power is tested using internal and external validation techniques. openpharmaceuticalsciencesjournal.com

For piperazine and keto-piperazine derivatives, a QSAR model identified that constitutional descriptors (related to the molecule's composition, such as the number of oxygen atoms or double bonds) play a vital role in their interaction with the renin enzyme. openpharmaceuticalsciencesjournal.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further by analyzing the steric and electrostatic fields surrounding the molecules. nih.govmdpi.com Such studies on piperazine derivatives have shown that both electrostatic and steric factors are critical for their antagonistic effects. nih.gov These models provide valuable insights into the structural requirements for activity and can accelerate the discovery of novel therapeutic agents. mdpi.com

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific preclinical data for the compound “this compound” that would allow for the generation of the requested article. The required detailed research findings for receptor binding affinity, neurotransmitter uptake inhibition, and enzyme interaction studies for this exact molecule are not present in the accessible scientific databases and publications.

The scientific literature contains extensive research on structurally related piperazine derivatives, particularly those that act as monoamine transporter inhibitors. However, in strict adherence to the instructions to focus solely on "this compound," this related data cannot be used to describe the molecular pharmacology of the specified compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed outline provided, as the foundational data for "this compound" is not available.

Molecular Pharmacology and Mechanism of Action Studies Preclinical, in Vitro and in Vivo Non Human

Intracellular Signaling Pathway Modulation

The molecular structure of 1-ethyl-4-(2-phenylpropyl)piperazine suggests a likely interaction with G protein-coupled receptors (GPCRs), which are central to neurotransmission. nih.gov GPCRs are the largest family of cell surface receptors and mediate the effects of a vast array of extracellular signals, including hormones and neurotransmitters. nih.gov The activation of a GPCR by a ligand initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways, often involving heterotrimeric G proteins. nih.govnih.gov For compounds like this compound, which are structurally related to known psychoactive agents, the primary GPCR targets are anticipated to be within the dopamine (B1211576) and serotonin (B10506) receptor families. The specific binding profile and functional activity—whether it acts as an agonist, antagonist, or biased agonist—at these receptors would determine the downstream cellular response. nih.gov Biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is an emerging concept in GPCR pharmacology that could be relevant to the compound's mechanism of action. nih.govnih.gov

Upon engagement with GPCRs, this compound would be expected to modulate the activity of intracellular second messenger systems. A key second messenger is cyclic adenosine (B11128) monophosphate (cAMP), synthesized by adenylyl cyclase. nih.gov The regulation of this system is dependent on the G protein subtype coupled to the receptor. If the compound activates a Gs-coupled receptor, it would stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP production. These fluctuations in cAMP concentration directly influence the activity of downstream effectors such as Protein Kinase A (PKA), which then phosphorylates numerous target proteins, culminating in a physiological response within the cell. nih.gov

Pharmacodynamic Responses in Preclinical Animal Models (Excluding Clinical Outcomes)

In preclinical evaluations, piperazine (B1678402) derivatives are frequently assessed for their effects on spontaneous locomotor activity in rodents, as this can indicate central nervous system stimulation or depression. nih.gov For instance, studies on related piperazine compounds have shown dose-dependent effects on ambulatory behavior in rats. nih.gov A compound like this compound, predicted to interact with monoaminergic systems, would likely alter locomotor activity. Preclinical studies would typically measure parameters such as horizontal movement, vertical rearing, and total distance traveled in an open field arena. The observed effects could be stimulatory, similar to the effects of some dopamine transporter inhibitors, or could have more complex, biphasic profiles. acs.org

Table 1: Representative Data from Locomotor Activity Assessments

Animal Model Parameter Measured Anticipated Outcome
Mouse Total Distance Traveled (cm) Dose-dependent increase
Rat Horizontal Beam Breaks Biphasic response

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's neurochemical effects. nih.gov For a compound structurally similar to dopamine reuptake inhibitors like GBR 12909, it is hypothesized that administration of this compound would lead to significant alterations in monoamine concentrations in brain areas associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex. nih.govnih.gov Specifically, by potentially inhibiting the dopamine transporter (DAT) and/or the serotonin transporter (SERT), the compound would be expected to increase the extracellular concentrations of dopamine and serotonin, respectively. nih.govnih.gov These neurochemical changes are believed to underlie the behavioral effects observed in locomotor and other preclinical assays.

Table 2: Representative Findings from Preclinical Microdialysis Studies

Brain Region Neurotransmitter Expected Change in Extracellular Levels
Nucleus Accumbens Dopamine Significant Increase
Prefrontal Cortex Dopamine Moderate Increase
Prefrontal Cortex Serotonin Moderate to Significant Increase

Preclinical Pharmacokinetic and Metabolic Profile Analysis Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems (e.g., Microsomes, Hepatocytes)

No data is currently available on the in vitro ADME properties of 1-ethyl-4-(2-phenylpropyl)piperazine.

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., Rodents, Non-Human Primates)

There is no available research detailing the in vivo pharmacokinetic profile of this compound in any animal models.

Bioavailability and Plasma Concentration Profiles

Information regarding the bioavailability and plasma concentration profiles of this compound following administration in animal models has not been published.

Tissue Distribution and Brain Penetration

There is no data available concerning the distribution of this compound in various tissues or its ability to penetrate the blood-brain barrier in non-human subjects.

Elimination Pathways and Half-Life Determination

The routes of elimination and the biological half-life of this compound in animal models have not been documented in the available scientific literature.

Identification of Major Metabolites and Biotransformation Pathways

No studies have been published that identify the metabolites or elucidate the biotransformation pathways of this compound.

Investigation of Potential Drug-Drug Interactions at a Mechanistic Level

There is no information available from in vitro or in vivo studies regarding the potential of this compound to interact with other drugs.

Advanced Research Applications of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research on the compound This compound that directly corresponds to the advanced applications outlined. While the broader class of piperazine (B1678402) derivatives is extensively studied in neuroscience and pharmacology, data focusing explicitly on the synthesis of radiolabeled this compound, its use in PET imaging, its role as a specific pharmacological probe, or its direct contribution to lead compound discovery is not available in the reviewed sources.

The provided outline addresses highly specific research applications. However, the available scientific literature focuses on structurally related but distinct analogues. For instance, significant research exists for compounds like GBR 12909 and other derivatives, which share the piperazine core but differ in their substituent groups. The findings related to these analogues cannot be directly attributed to this compound.

Therefore, this article cannot be generated as per the strict instructions to focus solely on "this compound" due to the absence of specific data for each required section and subsection in the public scientific domain.

Advanced Research Applications and Methodological Contributions

Analytical Methods for Detection and Quantification in Biological Matrices

The detection and quantification of novel psychoactive substances, such as 1-ethyl-4-(2-phenylpropyl)piperazine, in biological matrices are critical for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. While specific validated analytical methods for this compound are not available in the current scientific literature, established methodologies for structurally similar piperazine (B1678402) derivatives provide a robust framework for its analysis. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.

The principal analytical techniques employed for the detection and quantification of piperazine analogues in biological specimens such as urine, blood, hair, and oral fluid are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). core.ac.uknih.gov These methods are capable of identifying and measuring minute quantities of the parent compound and its metabolites.

Sample Preparation

Effective sample preparation is a crucial step to isolate the target analyte from the complex biological matrix, minimize interference, and enhance detection sensitivity. Common techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components. For piperazine derivatives, LLE is often performed under alkaline conditions to ensure the compounds are in their non-ionized form, facilitating extraction into an organic solvent. oup.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a suitable solvent. Mixed-mode SPE cartridges are frequently used for the extraction of piperazine compounds from biological fluids. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a rapid and simple method to remove proteins that can interfere with the analysis. nih.gov

Derivatization: For GC-MS analysis, derivatization is often employed to improve the thermal stability and chromatographic properties of piperazine compounds. nih.govscholars.direct Common derivatizing agents include trifluoroacetic anhydride (TFAA). scholars.direct

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of a wide range of psychoactive substances. researchgate.net In a typical GC-MS method for piperazine derivatives, the sample extract is injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of the capillary column. scholars.directresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification. researchgate.netresearchgate.net For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific fragment ions characteristic of the target analyte. scholars.directscholars.direct

Illustrative GC-MS Parameters for this compound Analysis

This table presents hypothetical data based on typical values for similar piperazine compounds.

ParameterValue
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Oven Program Initial 120°C (1 min), ramp 10°C/min to 300°C (hold 2 min)
Injector Temp. 280°C
MS Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) and SIM for quantification
Hypothetical Retention Time 15.5 min
Hypothetical Quant. Ions (m/z) 134, 175, 232

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for toxicological screening and quantification due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization. core.ac.uknih.gov In this technique, the sample extract is introduced into a liquid chromatograph for separation on a reversed-phase column. mdpi.com The eluent is then directed to a tandem mass spectrometer. The first mass analyzer (Q1) selects the protonated molecular ion of the target compound, which is then fragmented in a collision cell (Q2). The resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. core.ac.uk

Illustrative LC-MS/MS Parameters for this compound Analysis

This table presents hypothetical data based on typical values for similar piperazine compounds.

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Hypothetical Precursor Ion (m/z) 233.2
Hypothetical Product Ions (m/z) 119.1, 91.1

Method Validation

Any analytical method developed for the detection and quantification of this compound would require rigorous validation to ensure the reliability of the results. Key validation parameters, in accordance with established guidelines, include: globalresearchonline.netgsconlinepress.com

Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances in the sample. globalresearchonline.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. gsconlinepress.com For similar piperazine compounds, LODs are often in the low ng/mL range. core.ac.ukscholars.direct

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). globalresearchonline.net

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage conditions. scholars.direct

Illustrative Validation Parameters for the Analysis of this compound

This table presents hypothetical data based on typical values for similar piperazine compounds in blood plasma.

ParameterIllustrative Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery > 80%

Future Directions and Emerging Research Avenues for 1 Ethyl 4 2 Phenylpropyl Piperazine

Rational Design of Next-Generation Analogues Based on SAR

The rational design of new analogues of 1-ethyl-4-(2-phenylpropyl)piperazine will heavily rely on structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry. acs.org By systematically modifying the core structure, researchers can elucidate the chemical features essential for specific biological activities and optimize properties. acs.orgtandfonline.com SAR studies on related piperidine (B6355638) and piperazine (B1678402) derivatives have already provided a roadmap for this exploration. acs.orgnih.gov

Key structural regions of this compound that are ripe for modification include:

The Phenylpropyl Group: Alterations to the phenyl ring, such as the introduction of various substituents (e.g., alkyl, alkenyl, alkynyl, or polar groups), can significantly impact binding affinity and selectivity for molecular targets. acs.orgnih.gov For instance, studies on analogues of GBR 12935, a related piperazine compound, demonstrated that 4'-alkenyl and 4'-alkynyl substitutions on the N-benzyl moiety produced potent compounds. acs.orgnih.gov

The Piperazine Ring: This central scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties. mdpi.comresearchgate.net Replacing the piperazine ring with more rigid, bridged structures, such as diazabicyclooctanes or diazabicycloheptanes, can conformationally restrain the molecule. nih.govsigmaaldrich.com This strategy helps in understanding the optimal spatial arrangement of the key pharmacophoric elements required for target interaction. acs.org For example, replacing the piperazine moiety in GBR 12909 analogues with N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane resulted in compounds with high affinity for the dopamine (B1211576) transporter (DAT). nih.gov

The N-ethyl Group: The N-substituent on the piperazine ring is a critical determinant of activity. Varying the length and nature of this alkyl chain or replacing it with aromatic or heteroaromatic moieties can modulate potency and selectivity. researchgate.net

The design of next-generation analogues would be guided by creating a matrix of compounds with systematic variations at these positions. The goal is to develop a comprehensive SAR that correlates structural changes with effects on potency, selectivity, and other key properties. researchgate.net

Table 1: Potential Strategies for Analogue Design Based on SAR Principles

Structural MoietyModification StrategyRationaleSupporting Evidence from Related Compounds
Phenylpropyl Group Substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups)To probe electronic and steric requirements of the binding pocket and enhance target affinity or selectivity. polyu.edu.hkIntroduction of fluoro groups on the diphenylmethoxy moiety of GBR compounds enhances DAT affinity. nih.govresearchgate.net
Piperazine Core Replacement with conformationally restricted bicyclic amines (e.g., diazabicyclooctane)To reduce conformational flexibility, thereby increasing binding affinity and providing insight into the bioactive conformation. nih.govsigmaaldrich.comBridged piperazine analogues of GBR 12909 showed high DAT affinity and selectivity. nih.gov
N-ethyl Substituent Variation of alkyl chain length; introduction of aryl or heteroaryl groupsTo explore the size and nature of the binding pocket and potentially introduce new interactions with the target. researchgate.netN-indolylmethyl analogues of GBR derivatives showed significantly increased affinity compared to N-phenylpropyl derivatives. nih.gov

Exploration of Novel Molecular Targets (excluding specific therapeutic applications)

While many piperazine-containing compounds are known to interact with monoamine transporters, a key future direction is to explore a wider range of potential molecular targets for this compound and its analogues. nih.govnih.gov This de-risks the development process and can uncover entirely new biological functions. The structural motifs within the compound suggest potential interactions with a variety of protein families.

Initial screening efforts would likely focus on targets known to bind other piperazine derivatives. These include:

G-Protein Coupled Receptors (GPCRs): Beyond the well-known serotonin (B10506) (5-HT) and dopamine (D) receptors, the histamine (B1213489) H3 receptor has been identified as a target for spirofused piperazine amides. nih.gov A broad panel screening against various GPCRs could reveal unexpected affinities.

Enzymes: Piperazine derivatives have been shown to inhibit enzymes such as α-glucosidase and topoisomerases. mdpi.comnih.gov Given that the compound GBR-12935 binds with high affinity to the metabolic enzyme Cytochrome P450 2D6 (CYP2D6), this enzyme family represents a critical area for investigation for this compound to understand potential drug-drug interactions and off-target effects. nih.gov

Ion Channels and Transporters: The primary targets for many psychoactive piperazines are the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. acs.orgnih.gov However, other transporters, such as the equilibrative nucleoside transporters (ENTs), are also modulated by certain piperazine derivatives, suggesting a broader potential for interaction with transporter proteins. polyu.edu.hk

Sigma Receptors: Certain piperazine-based compounds have demonstrated high affinity for Sigma-1 (S1R) and Sigma-2 (S2R) receptors, acting as agonists or antagonists. nih.gov

A systematic approach would involve initial broad-based screening using commercially available panels, followed by more focused studies to confirm and characterize any identified "hits." Computational docking studies, based on the crystal structures of potential targets, can also help prioritize experimental testing. nih.govnih.gov

Table 2: Potential Molecular Targets for Screening

Target ClassSpecific ExamplesRationale for Investigation
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Primary targets for many psychoactive piperazine compounds like GBR 12935. acs.orgnih.gov
GPCRs 5-HT Receptors, Histamine Receptors, Opioid ReceptorsPiperazine is a common scaffold for ligands targeting a wide array of GPCRs. researchgate.netnih.gov
Enzymes Cytochrome P450 Isoforms (e.g., CYP2D6), Topoisomerase II, α-glucosidaseKnown targets for related piperazine and phenylpiperazine compounds. mdpi.comnih.govnih.gov
Other Transporters Equilibrative Nucleoside Transporters (ENTs)FPMINT, a piperazine derivative, is a known inhibitor of ENTs. polyu.edu.hk
Sigma Receptors Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R)Piperidine/piperazine-based compounds have shown high affinity for sigma receptors. nih.gov

Advanced In Vitro and Ex Vivo Research Models

To gain a more translationally relevant understanding of the biological effects of this compound, future research must move beyond simple cell-line monocultures. criver.com The use of advanced, complex cellular models that better recapitulate the intricate environment of human tissues is essential. nih.govnumberanalytics.com

For neuropharmacological investigations, several advanced models are particularly relevant:

Human iPSC-Derived Neuronal Cultures: The use of induced pluripotent stem cells (iPSCs) allows for the generation of patient-specific or genetically diverse human neurons, astrocytes, microglia, and oligodendrocytes. criver.compfizer.com These can be used in co-culture or tri-culture systems to study cell-cell communication and the compound's effect on neuroinflammatory pathways or myelination. criver.com

3D Brain Organoids: Three-dimensional (3D) cell cultures, or "organoids," provide a more physiologically relevant environment by allowing cells to form complex, tissue-like structures. nih.govnumberanalytics.com Brain organoids can be used to study the compound's effects on neuronal development, connectivity, and function in a more in-vivo-like context. nih.gov

Ex Vivo Brain Slices: This technique uses freshly prepared thin slices of brain tissue from animal models. It keeps the local cellular architecture and synaptic connections intact, providing an excellent platform for electrophysiological and neurochemical studies to assess how the compound modulates neural circuit activity.

These complex models, which can be derived from human cells, offer a significant advantage over traditional animal models by potentially providing more accurate predictions of human responses and reducing the reliance on animal testing. nih.govpfizer.com For example, comparing the hepatotoxicity of piperazine designer drugs has been done using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes, showing the value of using multiple models to understand species-specific differences. researchgate.net

Methodological Advancements in Compound Characterization and Biological Assessment

The comprehensive characterization of this compound and its future analogues will be propelled by advancements in analytical and biological assessment techniques. auburn.edu Modern methods offer greater sensitivity, resolution, and throughput, enabling a deeper understanding of the compound's physicochemical properties and its interactions with biological systems. drugtargetreview.comnih.gov

Advanced Analytical Characterization:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS, particularly with Orbitrap or time-of-flight (TOF) analyzers, are indispensable for structural elucidation, impurity profiling, and metabolite identification. drugtargetreview.comnih.gov HRMS provides highly accurate mass measurements, which is crucial for confirming molecular formulas. tandfonline.com

Spectroscopic Methods: Modern Raman and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into molecular structure, conformation, and chemical composition. nih.govijpsjournal.com These non-destructive techniques are vital for quality control and detailed structural analysis. ijpsjournal.com

Surface-Assisted Laser Desorption/Ionization (SALDI-TOF MS): This technique is gaining traction for the sensitive detection of small molecules in complex biological samples, integrating sample preparation and detection into a single step. nih.gov

Advanced Biological Assessment:

Automated High-Throughput Screening (HTS): Using microfluidic platforms and automated liquid handlers, vast libraries of analogues can be rapidly screened against panels of biological targets. ijpsjournal.com

Label-Free Detection Systems: Technologies such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) allow for the real-time measurement of binding kinetics (association and dissociation rates) between the compound and its target protein, providing richer data than simple endpoint assays.

High-Content Imaging (HCI): This automated microscopy and analysis technique allows for the simultaneous measurement of multiple cellular parameters (e.g., protein localization, cell morphology, biomarker expression) in response to compound treatment in complex cell models like co-cultures or 3D organoids. criver.com This provides a multiparametric view of the compound's cellular effects.

Flow Cytometry: As a rapid method, flow cytometry can be used for phenotyping and assessing cellular responses, offering advantages in speed and automation over more traditional, labor-intensive methods. americanpharmaceuticalreview.com

The integration of these advanced methodologies will ensure a robust and detailed evaluation of this compound and its next-generation derivatives, accelerating the research and development cycle. ijpsjournal.comamericanpharmaceuticalreview.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-(2-phenylpropyl)piperazine, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole moieties, as demonstrated in the synthesis of structurally similar compounds using CuSO₄·5H₂O and sodium ascorbate in a water-DCM solvent system . Key parameters include solvent selection (e.g., ethanol or methanol for enhanced solubility), inert atmospheres to prevent oxidation, and monitoring reaction progress via TLC. Optimizing temperature (ambient to 60°C) and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) minimizes side reactions .

Q. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound and its intermediates?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks such as ethyl group triplets (~1.2–1.4 ppm) and piperazine ring protons (2.5–3.5 ppm). Aromatic protons from the phenylpropyl group appear as multiplet signals at 7.0–7.5 ppm .
  • ¹³C NMR : Piperazine carbons resonate at ~45–55 ppm, while aromatic carbons appear at 125–140 ppm .
  • IR : Absence of hydroxyl (~3200 cm⁻¹) or carbonyl (~1700 cm⁻¹) peaks confirms successful alkylation. Piperazine C-N stretching appears at 1213–1463 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 258 for cyclizine analogs) and fragmentation patterns validate the structure .

Q. What in vivo models are suitable for evaluating the local anesthetic or anti-inflammatory activity of this compound derivatives?

  • Methodological Answer : The infiltration anesthesia model in rodents (e.g., Wistar rats) is widely used. Activity is quantified by measuring the duration of sensory blockade and comparing it to controls (e.g., lidocaine). For anti-inflammatory studies, carrageenan-induced paw edema or LPS-stimulated cytokine assays in rats can assess efficacy. Dose-response curves and histopathological analysis are critical for validating results .

Advanced Research Questions

Q. How can structural modifications to this compound enhance biological activity without increasing toxicity?

  • Methodological Answer :

  • Lipophilicity Optimization : Introducing substituents like 2-methylpropyl or fluorobenzyl groups improves membrane permeability. Computational tools (e.g., LogP calculations) guide rational design .
  • Beta-Cyclodextrin Inclusion : Reduces toxicity but may lower activity. Balance by adjusting substituent bulkiness (e.g., p-isopropylphenyl groups) to maintain target binding .
  • SAR Studies : Compare analogs (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) to identify pharmacophores. In vitro assays (e.g., receptor binding) and molecular docking validate modifications .

Q. What computational strategies resolve contradictions between predicted and observed biological activities of piperazine derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., 5-HT1A receptors). Discrepancies arise from conformational flexibility; simulate aryl ring orientations (coplanar vs. perpendicular) to refine predictions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare binding free energies (MM/PBSA) to experimental IC₅₀ values .
  • QSAR Models : Train datasets with descriptors like polar surface area and H-bond acceptors to predict antiplatelet or anesthetic activity .

Q. How do solvent and nanoparticle additives influence the stability and reactivity of piperazine derivatives in non-pharmacological applications (e.g., CO₂ capture)?

  • Methodological Answer : In carbon sequestration, piperazine enhances CO₂ absorption rates in K₂CO₃ solutions by acting as a promoter. Key factors:

  • Solvent Choice : Aqueous blends (e.g., PTFE membrane contactors) minimize piperazine evaporation.
  • Nanoparticle Additives : SiO₂ or Al₂O₃ nanoparticles increase surface area, improving mass transfer. Monitor stability via FTIR to detect solvent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.